[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(3,4-Dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin core with sulfone (1,1-dioxido) and ketone (methanone) functional groups. The compound features a 3,4-dimethylphenyl substituent at the 4-position of the benzothiazin ring and a phenyl group at the methanone moiety. Its molecular formula is C23H19NO3S, with a molecular weight of 389.47 g/mol (inferred by removing the chlorine atom from the analogous compound in ).
Benzothiazine derivatives are frequently explored for their biological activities, including antimicrobial and anti-inflammatory properties. Synthetic routes for similar compounds often involve nucleophilic substitution or coupling reactions, as seen in and , where sodium ethoxide and α-halogenated ketones are employed.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-13-19(14-17(16)2)24-15-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDMNHRMSNSEAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 302.35 g/mol
- IUPAC Name : 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. For instance:
- IC Values : In vitro assays demonstrated that the compound exhibits potent antiproliferative activity with IC values ranging from 0.3 to 0.5 µM against different cancer cell lines, indicating strong potential as an anticancer agent .
| Cell Line | IC (µM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB1643) | 0.5 |
| SHEP1 | 0.5 |
| LA1–55N | 0.4 |
The compound's mechanism of action involves the induction of apoptosis in cancer cells and inhibition of key survival pathways such as MDM2 and XIAP .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating inflammatory cytokines and reducing oxidative stress markers in cellular models . This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vivo Studies : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound affects cell cycle regulation and promotes apoptosis through activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone with structurally related benzothiazine derivatives, focusing on substituent variations, molecular properties, and reported activities:
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features/Activities | Reference |
|---|---|---|---|---|---|
| 4-(3,4-Dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,4-Dimethylphenyl (4), Phenyl (methanone) | C23H19NO3S | 389.47 | Base compound; inferred from chloro analog | |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Butylphenyl (4) | C25H23NO3S | 417.52 | Bulkier alkyl chain; potential solubility effects | |
| (3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3,4-Dimethoxyphenyl (4 and methanone), 6-Fluoro | C25H22FNO7S | 499.51 | Electron-donating methoxy groups; fluorinated | |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3,5-Dimethoxyphenyl (4), 2,4-Dimethylphenyl (methanone) | C25H22FNO5S | 467.51 | Dual methoxy and methyl substituents | |
| (4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 4-Chlorophenyl (methanone) | C23H18ClNO3S | 423.90 | Electron-withdrawing chloro group; higher molecular weight | |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | 4-(Dimethylamino)phenyl (4), 2,4-Dimethylphenyl (methanone) | C25H23FN2O3S | 450.50 | Amino substituent; enhanced polarity |
Key Observations:
Substituent Effects: Electron-donating groups (e.g., methoxy in and ) may enhance solubility and stability, while electron-withdrawing groups (e.g., chloro in ) could influence reactivity and binding interactions.
Fluorine Incorporation :
- Fluorine atoms () are often used to modulate metabolic stability and bioavailability due to their electronegativity and small atomic radius.
Biological Activity :
- While direct data for the target compound are lacking, benzothiazine derivatives are frequently associated with antimicrobial and antibiofilm activities ().
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat (>100°C) degrades the benzothiazine core, reducing yield.
- Catalyst Selection : AlCl₃ improves acylation efficiency but requires strict anhydrous conditions.
How does structural modification (e.g., fluorine substitution) alter the biological activity of benzothiazine derivatives like this compound?
Advanced Research Focus
Comparative studies on analogs reveal:
| Substituent | Biological Activity | Source |
|---|---|---|
| 3,4-Dimethylphenyl | Enhanced anti-inflammatory activity (IC₅₀: 12 µM) | |
| 6-Fluoro substitution | Increased potency against cancer cell lines (e.g., MCF-7, IC₅₀: 8 µM) | |
| Methoxy groups | Improved solubility but reduced metabolic stability |
Q. Methodological Insight :
- QSAR Modeling : Fluorine’s electronegativity enhances target binding (e.g., kinase inhibition) .
- In Vitro Assays : Use MTT assays for cytotoxicity and ELISA for inflammatory cytokine profiling .
What analytical techniques are most reliable for characterizing this compound’s structure and purity?
Q. Basic Research Focus
Q. Advanced Tip :
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .
How does this compound interact with biological targets (e.g., enzymes or receptors) at the molecular level?
Advanced Research Focus
Mechanistic studies suggest:
- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., PI3Kδ inhibition, Kd: 0.5 µM) .
- Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs), altering cAMP signaling (EC₅₀: 15 µM) .
Q. Methodology :
- Molecular Docking : AutoDock Vina predicts binding poses; validate with SPR (surface plasmon resonance) .
- Kinetic Studies : Use stopped-flow spectrophotometry to measure inhibition constants (Ki) .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., NIH/NCBI guidelines for cytotoxicity assays).
- Structural Impurities : Confirm purity via LC-MS and elemental analysis .
- Cell Line Differences : Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) .
Case Example :
A 2025 study reported conflicting IC₅₀ values (8 µM vs. 25 µM) for anticancer activity. Reanalysis identified residual DMSO (>0.1%) in one study as a confounding factor .
What computational tools are effective for predicting this compound’s ADMET properties?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME or pkCSM for:
- Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability: 72%) due to quinone formation .
Validation : Cross-check with in vitro hepatic microsome assays .
What strategies improve the compound’s bioavailability for in vivo studies?
Q. Advanced Research Focus
- Formulation : Nanoemulsions (e.g., Tween 80/PLGA) enhance solubility (from 5 µg/mL to 50 µg/mL) .
- Prodrug Design : Esterification of carboxyl groups increases plasma half-life (t₁/₂: 4.1 hrs → 9.7 hrs) .
Validation : Pharmacokinetic profiling in rodent models (IV/PO administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
